molecular formula C12H16N2O2S B11786701 Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate

Katalognummer: B11786701
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: PXQCAFSJZYWADQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with an ethyl ester group and a tetrahydrothiopyran moiety, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of tetrahydrothiopyran with ethyl pyrimidine-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Eigenschaften

Molekularformel

C12H16N2O2S

Molekulargewicht

252.33 g/mol

IUPAC-Name

ethyl 2-(thian-4-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N2O2S/c1-2-16-12(15)10-7-13-11(14-8-10)9-3-5-17-6-4-9/h7-9H,2-6H2,1H3

InChI-Schlüssel

PXQCAFSJZYWADQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCSCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.